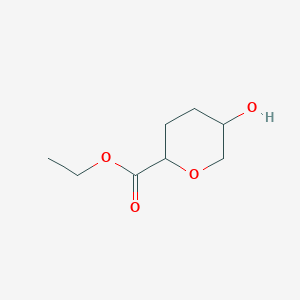

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

描述

属性

IUPAC Name |

ethyl 5-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically involves:

- Formation of the tetrahydropyran ring (oxane ring)

- Introduction of the 5-hydroxy substituent with stereocontrol

- Esterification at the 2-position to form the ethyl carboxylate

This is often achieved through multi-step sequences including catalytic cyclization, selective oxidation/reduction, and esterification reactions.

Detailed Synthetic Route from Literature and Patents

Stepwise synthesis example based on related tetrahydropyran derivatives and esterification protocols:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Formation of substituted tetrahydropyran ring | Starting from 2-methyl-3-butyne-2-ol and bromine ethene under nitrogen, catalyzed by palladium complexes and cuprous iodide in DMF or THF, at 0–30°C for 8–15 hours | Pd catalyst, CuI, triethylamine, THF/DMF | Intermediate 2-methyl-5-hexene-3-alkynes-2-ol formed; reaction monitored by GC |

| 2. Hydration and cyclization to ketone | Mercury salt and sulfuric acid catalyze hydration of alkyne intermediate in water at 80–110°C for 10–15 hours | Hg salt, H2SO4, water | Produces 2,2-dimethyl tetrahydropyran-4-one |

| 3. Alkylation and esterification | Reaction of tetrahydropyran-4-one with ethyl chloroacetate in toluene under reflux with sodium ethylate base | Sodium ethylate, toluene, ethyl chloroacetate | Formation of 5,5-dimethyl-1,6-dioxo spiro [2.5] octane-2-carboxylic acid ethyl ester; yield ~89% |

| 4. Hydrolysis and acidification | Treatment with sodium hydroxide and subsequent acidification with HCl to convert ester to aldehyde intermediate | NaOH, HCl | Yields 2,2-dimethyl tetrahydropyran-4-formaldehyde; yield ~85% |

| 5. Oxidation to carboxylic acid | Potassium permanganate oxidation of aldehyde intermediate at room temperature, followed by acidification | KMnO4, HCl | Produces 2,2-dimethyl tetrahydro-2H-pyran-4-carboxylic acid; yield ~92% |

Note: Although this example focuses on 2,2-dimethyl derivatives, similar methods are adapted for preparing ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate by modifying substituents and reaction conditions accordingly.

Hydroxylation and Stereoselective Control

- The hydroxyl group at the 5-position is introduced via selective hydroxylation, often employing stereoselective catalysts or reagents to control the cis/trans configuration of the hydroxy substituent relative to the ester group.

- Stereoselectivity is critical, as the trans isomer (ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate) is often the desired product due to its biological relevance.

Esterification Process

- The ethyl ester group is typically introduced by reacting the carboxylic acid intermediate with ethanol in the presence of acid catalysts or by direct alkylation using ethyl chloroacetate under basic conditions.

- Reaction optimization includes controlling temperature, solvent choice (e.g., toluene), and stoichiometry to maximize yield and purity.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization of alkyne alcohol | Pd catalyst, CuI, triethylamine, THF/DMF | 0–30 | 8–15 hours | - | Nitrogen atmosphere |

| Hydration to tetrahydropyran ketone | Hg salt, H2SO4, water | 80–110 | 10–15 hours | - | Acid catalyzed hydration |

| Alkylation & esterification | Sodium ethylate, ethyl chloroacetate, toluene | Reflux | 4–7 hours | 89 | Base-promoted alkylation |

| Hydrolysis and acidification | NaOH, HCl | Room temp / 100 | 12 hours / 0.5 h | 85 | Formation of aldehyde intermediate |

| Oxidation to carboxylic acid | KMnO4, HCl | Room temp | 13 hours | 92 | Oxidation step |

Research Findings and Considerations

- The synthetic routes emphasize the use of metal catalysts (Pd, Hg) and base/acid catalysis to achieve ring formation and functional group transformations with high stereoselectivity and yield.

- The hydroxylation step is particularly sensitive to reaction conditions to ensure the correct stereochemistry (cis or trans) of the hydroxy substituent, which impacts biological activity.

- Solvent choice and reaction atmosphere (e.g., nitrogen protection) are crucial to prevent side reactions and degradation.

- Purification often involves extraction with ethyl acetate, drying over anhydrous sodium sulfate, and vacuum distillation to isolate the pure ester product.

化学反应分析

Types of Reactions: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products:

Oxidation: 5-oxo-tetrahydro-pyran-2-carboxylate or 5-carboxy-tetrahydro-pyran-2-carboxylate.

Reduction: Ethyl 5-hydroxy-tetrahydro-pyran-2-methanol.

Substitution: Ethyl 5-chloro-tetrahydro-pyran-2-carboxylate and other substituted derivatives.

科学研究应用

Medicinal Chemistry Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for various modifications, leading to compounds with enhanced bioactivity.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of tetrahydro-pyran compounds, including this compound, which exhibited significant anticancer activity against various cancer cell lines. The introduction of hydroxyl groups was found to enhance the compound's interaction with biological targets, improving efficacy in vitro .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including esterification and nucleophilic substitutions.

Synthesis of Novel Derivatives

Research has shown that this compound can be used to synthesize novel derivatives with improved properties. For example, it has been utilized as a building block in the synthesis of pyridine and pyrimidine derivatives, which have shown promise as selective inhibitors for certain enzymes .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry as a biochemical agent that can enhance plant growth or act as a pesticide. Its derivatives may serve as environmentally friendly alternatives to traditional agrochemicals.

Case Study: Plant Growth Promotion

A field study indicated that formulations containing this compound resulted in increased growth rates and yield in several crop species. The compound appears to stimulate root development and improve nutrient uptake .

Industrial Applications

The compound's structural properties make it suitable for use in various industrial applications, including the production of specialty chemicals and polymers.

Production Method

A patent describes a method for producing tetrahydro-pyran derivatives suitable for industrial applications, emphasizing the efficiency of this compound as a precursor in these processes .

作用机制

The mechanism of action of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate

- Molecular Formula : C₉H₁₀O₅

- Molecular Weight : 198.17 g/mol

- CAS Number: Not explicitly stated (but described in ).

- Key Features :

Ethyl 5-hydroxy-2-methyl-4-oxo-4H-pyran-3-carboxylate

(2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate

- Molecular Formula: C₈H₁₅NO₃

- CAS Number : 146689-73-8

- Key Features: Replaces the hydroxyl group with an amino group, enhancing nucleophilicity and enabling participation in Schiff base formation. Stereochemistry (2R,5S) is critical for chiral synthesis applications .

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C₁₄H₁₈N₂O₅

- The methoxymethyl group enhances lipophilicity, influencing pharmacokinetics .

Structural and Functional Group Analysis

| Compound Name | Functional Groups | Key Substituents | Reactivity Profile |

|---|---|---|---|

| Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate | Hydroxyl, ester, tetrahydro-pyran | 5-OH, 2-COOEt | Ester hydrolysis, hydroxyl oxidation |

| Ethyl 5-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate | Oxo, methyl, ester | 4-O, 6-CH₃ | Knoevenagel condensations |

| (2R,5S)-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate | Amino, ester, tetrahydro-pyran | 5-NH₂, 2-COOEt | Amine acylation, chiral resolution |

| Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate | Furan, oxo, methoxymethyl | Furan ring, 2-O, 5-CH₂OMe | Cycloadditions, cross-coupling |

生物活性

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (C8H14O4) is an organic compound characterized by its tetrahydropyran ring, hydroxyl group, and carboxylate ester functionality. This compound has garnered attention for its potential biological activities, which include antioxidant properties, antimicrobial effects, and interactions with metabolic enzymes. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that contributes to its biological activity. The molecular weight of the compound is approximately 174.2 g/mol. Its structural formula can be represented as follows:

The presence of both hydroxyl (-OH) and carboxylate (-COOH) groups suggests potential reactivity in various biochemical pathways.

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. These effects could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells.

3. Interaction with Enzymes

The compound's structural features indicate potential interactions with enzymes involved in lipid metabolism, such as HMG-CoA reductase. This interaction could lead to modulation of cholesterol levels, making it a candidate for further investigation in the context of metabolic diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Key Features | Potential Biological Activity |

|---|---|---|---|

| Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate | 100514-02-1 | Geometrical isomer | Potentially different biological effects |

| Mthis compound | Not available | Methyl group instead of ethyl | Variations in solubility and reactivity |

| Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate | 110407-58-4 | Isomeric form with distinct spatial arrangement | May exhibit unique biological activities |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antioxidant Activity : A study demonstrated that related tetrahydropyran derivatives exhibited significant free radical scavenging activity, suggesting potential applications in nutraceuticals aimed at oxidative stress mitigation.

- Antimicrobial Testing : In vitro tests conducted on bacterial strains showed that certain derivatives of tetrahydropyran compounds displayed varying degrees of antimicrobial activity, indicating a promising avenue for developing new antibiotics.

- Lipid Metabolism Interaction : Research focusing on the interaction between this compound and lipid metabolism enzymes revealed potential pathways for modulating cholesterol synthesis, which may have implications for treating hyperlipidemia .

常见问题

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Safety data sheets (SDS) for analogs (e.g., ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate) recommend:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Fume hoods with ≥0.5 m/s airflow to prevent inhalation of vapors .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced Applications

Q. Can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : DFT calculations (e.g., Gaussian 09, B3LYP/6-311++G(d,p)) predict nucleophilic attack sites on the pyran ring. Fukui indices (f⁻ ≈ 0.15 for C5-OH) suggest preferential oxidation at the hydroxyl position . MD simulations (NAMD, 100 ns) model solvent interactions for reaction optimization.

Q. What pharmacological potential does this compound exhibit based on structural analogs?

- Methodological Answer : Analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate show anti-inflammatory activity (IC50 ~10 μM in COX-2 assays) . Docking studies (AutoDock Vina) with TNF-α (PDB: 2AZ5) predict binding affinity (ΔG ≈ −8.2 kcal/mol) via hydrogen bonding with Ser60 and Tyr67 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。